N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
“N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of such compounds is analyzed using various techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with α and β bifunctional compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically analyzed using techniques like FTIR, 1H NMR, and 13C NMR .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing triazole or pyridazine rings, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their potential in addressing central nervous system (CNS) disorders, showcasing antidepressant, anticonvulsant, and anxiolytic properties. For instance, research has demonstrated the utility of certain benzodiazepines, a class of heterocyclic compounds related to triazolo[4,3-b]pyridazines, in treating anxiety and depression through their modulatory action on the GABA_A receptor complex, indicating potential pathways for the therapeutic application of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide in similar contexts (Dundee et al., 1984).
Organic Synthesis and Catalysis
In the realm of organic synthesis, heterocyclic N-oxides, including those derived from pyridine and indazole, serve as versatile intermediates. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, suggesting potential avenues for the synthesis and application of this compound in developing new materials or catalytic agents (Li et al., 2019).
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, which can lead to a variety of biological activities .
Biochemical Pathways
It’s known that triazole compounds can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Triazole compounds are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Future Directions
Triazole compounds have been the focus of many research studies due to their wide range of applications, especially in the medicinal field . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
N-[2-[6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-2-3-12-19-15-9-10-16-21-22-17(24(16)23-15)11-13-20-18(25)14-7-5-4-6-8-14/h4-10H,2-3,11-13H2,1H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTURYXOEPLSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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